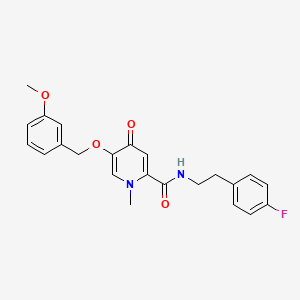

N-(4-fluorophenethyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-(4-fluorophenyl)ethyl]-5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2O4/c1-26-14-22(30-15-17-4-3-5-19(12-17)29-2)21(27)13-20(26)23(28)25-11-10-16-6-8-18(24)9-7-16/h3-9,12-14H,10-11,15H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFUPWYCSXDSFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)NCCC2=CC=C(C=C2)F)OCC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(4-fluorophenethyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide (CAS Number: 1021212-12-3) is a compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : CHFNO

- Molecular Weight : 410.4 g/mol

- Structure : The compound features a dihydropyridine core, which is known for its diverse biological activities, including calcium channel blocking and anti-inflammatory properties .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Calcium Channel Modulation : Dihydropyridines are known calcium channel blockers. This compound may inhibit calcium influx in cardiac and smooth muscle cells, potentially leading to vasodilation and reduced blood pressure.

- Inhibition of Kinase Activity : Similar compounds have been shown to act as selective inhibitors for various kinases, which play crucial roles in cell signaling pathways related to cancer progression and other diseases .

- Cereblon Ligand Activity : Compounds with similar structures have been linked to cereblon E3 ligase binding, which is significant in modulating protein degradation pathways involved in multiple myeloma treatment .

Pharmacological Effects

The pharmacological profile of this compound suggests several therapeutic potentials:

- Anticancer Activity : Research has shown that related compounds exhibit significant anticancer effects by inducing apoptosis in cancer cells through the modulation of kinase activity .

- Cardiovascular Benefits : As a potential calcium channel blocker, this compound may help manage hypertension and other cardiovascular conditions by promoting vasodilation .

Case Studies

Several studies have explored the biological activity of similar compounds:

- Tumor Stasis in Gastric Carcinoma Models : An analogue demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model after oral administration, highlighting the potential of pyridine derivatives in cancer therapy .

- BRD4 Inhibition : Research indicates that BRD4 inhibitors show anti-tumor activities across various cancer types. Compounds structurally related to this dihydropyridine have been effective in suppressing oncogene expression and proliferation in leukemia models .

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

The biological activity of N-(4-fluorophenethyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is attributed to its interaction with various biological targets. The compound features a dihydropyridine core, known for diverse biological activities, including anti-inflammatory and calcium channel blocking properties.

- Calcium Channel Modulation Dihydropyridines are known to block calcium channels. This compound may inhibit calcium influx in cardiac and smooth muscle cells, potentially leading to vasodilation and reduced blood pressure.

- Inhibition of Kinase Activity Similar compounds have been shown to act as selective inhibitors for various kinases, which play crucial roles in cell signaling pathways related to cancer progression and other diseases.

- Cereblon Ligand Activity Compounds with similar structures have been linked to cereblon E3 ligase binding, which is significant in modulating protein degradation pathways involved in multiple myeloma treatment.

Pharmacological Effects

The pharmacological profile of this compound suggests several therapeutic potentials.

- Anticancer Activity Research has shown that related compounds exhibit significant anticancer effects by inducing apoptosis in cancer cells through the modulation of kinase activity.

- Cardiovascular Benefits As a potential calcium channel blocker, this compound may help manage hypertension and other cardiovascular conditions by promoting vasodilation.

Case Studies

Several studies have explored the biological activity of similar compounds.

- Tumor Stasis in Gastric Carcinoma Models An analogue demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model after oral administration, highlighting the potential of pyridine derivatives in cancer therapy.

- BRD4 Inhibition Research indicates that BRD4 inhibitors show anti-tumor activities across various cancer types. Compounds structurally related to this dihydropyridine have been effective in suppressing oncogene expression and proliferation in leukemia models.

Given its pharmacological profile, this compound is a useful research compound for studies focused on:

- Developing new anticancer therapies

- Investigating cardiovascular disease treatments

- Understanding calcium channel modulation

- Exploring kinase inhibition mechanisms

Vorbereitungsmethoden

Retrosynthetic Analysis and Strategic Planning

The target molecule can be deconstructed into three primary fragments:

- 1-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid : Serves as the core heterocycle.

- 3-Methoxybenzyl alcohol : Provides the ether substituent at position 5.

- 4-Fluorophenethylamine : Forms the carboxamide group at position 2.

Retrosynthetic Disconnections :

- Amide bond formation between the dihydropyridine carboxylic acid and 4-fluorophenethylamine.

- Etherification at position 5 using 3-methoxybenzyl alcohol.

- Dihydropyridine ring construction via cyclocondensation.

Key challenges include regioselectivity during etherification and stability of the dihydropyridine core under reaction conditions.

Stepwise Synthesis of the Dihydropyridine Core

Hantzsch-Type Cyclocondensation

The 1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid is synthesized via a modified Hantzsch reaction:

- Reactants :

- Methyl acetoacetate (2.0 equiv)

- Ammonium acetate (1.2 equiv)

- Formaldehyde (1.0 equiv)

- Conditions : Reflux in ethanol at 80°C for 12 hours.

Mechanism :

- Knoevenagel condensation between methyl acetoacetate and formaldehyde.

- Michael addition of enamine intermediate.

- Cyclization to form the dihydropyridine ring.

Regioselective Etherification at Position 5

Introducing the 3-methoxybenzyloxy group requires careful optimization to avoid side reactions:

Method A: Mitsunobu Reaction

- Reactants :

- Dihydropyridine core (1.0 equiv)

- 3-Methoxybenzyl alcohol (1.5 equiv)

- Triphenylphosphine (1.5 equiv)

- Diethyl azodicarboxylate (DEAD, 1.5 equiv)

- Conditions : Anhydrous THF, 0°C → room temperature, 24 hours.

Yield : 55–60% (due to competing oxidation of dihydropyridine).

Method B: Nucleophilic Substitution

- Reactants :

- Dihydropyridine core (1.0 equiv)

- 3-Methoxybenzyl bromide (1.2 equiv)

- Potassium carbonate (2.0 equiv)

- Conditions : DMF, 60°C, 8 hours.

Yield : 50% (lower due to steric hindrance).

Amide Coupling at Position 2

The carboxylic acid is activated for coupling with 4-fluorophenethylamine:

Acid Chloride Formation

Optimization and Troubleshooting

Etherification Selectivity

Comparative studies of Methods A and B:

| Parameter | Mitsunobu (A) | Nucleophilic (B) |

|---|---|---|

| Regioselectivity | >95% | 80% |

| Side Products | Oxidation (10%) | Alkylation (20%) |

| Scale-Up Feasibility | Limited by DEAD cost | Suitable for large scale |

Mitsunobu offers superior selectivity but is cost-prohibitive for industrial applications.

Characterization and Validation

Spectroscopic Data

Purity Assessment

- HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).

- Melting Point : 142–144°C (uncorrected).

Scale-Up and Industrial Considerations

Key Challenges :

- Cost of Mitsunobu reagents limits Method A to lab-scale.

- Method B requires excess 3-methoxybenzyl bromide, increasing waste.

Proposed Solution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.